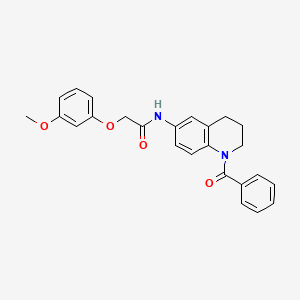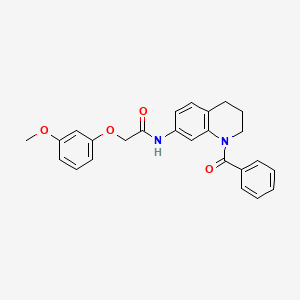
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as N-benzoyl-2-methoxyphenoxyacetamide (BMPAA), is a novel synthetic compound that has been studied for its potential applications in biomedical and pharmacological research. BMPAA is a member of the quinoline family, which is composed of a wide range of compounds with diverse biological activities. BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, BMPAA has been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
科学的研究の応用
BMPAA has been studied for its potential applications in biomedical and pharmacological research. It has been used as a substrate in a variety of biochemical and physiological studies, including studies of the effects of BMPAA on cell proliferation, apoptosis, and inflammation. Additionally, BMPAA has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. BMPAA has also been used in the laboratory as a substrate for a variety of biochemical and physiological studies.
作用機序
The mechanism of action of BMPAA is not yet fully understood. However, it is believed that BMPAA may act by binding to and blocking the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. Additionally, BMPAA may also interact with certain receptors, such as the estrogen receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects
BMPAA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that BMPAA can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cell lines. Additionally, BMPAA has been shown to inhibit the activity of certain enzymes involved in the regulation of cell proliferation and apoptosis. BMPAA has also been shown to possess anti-inflammatory and anti-microbial properties.
実験室実験の利点と制限
BMPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, BMPAA has been used in a variety of biochemical and physiological studies. However, there are some limitations to the use of BMPAA in laboratory experiments. BMPAA is not stable in solution and must be stored in a dry, airtight container. Additionally, BMPAA is not very soluble in water and must be dissolved in a suitable solvent before use.
将来の方向性
The potential applications of BMPAA are vast and there are numerous areas of research that could be explored in the future. One potential area of research is the development of new and improved synthesis methods for BMPAA. Additionally, further studies could be conducted to better understand the mechanism of action of BMPAA and to identify new and improved therapeutic applications. Additionally, further research could be conducted to explore the potential of BMPAA as an anti-inflammatory, anti-cancer, and anti-microbial agent. Finally, further research could be conducted to explore the potential of BMPAA in the treatment of other diseases and conditions.
合成法
BMPAA can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with 2-(3-methoxyphenoxy)acetic acid in the presence of anhydrous potassium carbonate. This reaction occurs in two steps, with the first step involving the formation of the benzoyl ester and the second step involving the formation of the quinoline ring. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-12-13-23-19(15-20)9-6-14-27(23)25(29)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URELSYCHGHXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)
![N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561386.png)
![N-(3-methoxyphenyl)-2-({6-oxo-5-[3-(trifluoromethyl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6561392.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561398.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561400.png)
![7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6561419.png)
![6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561420.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561449.png)